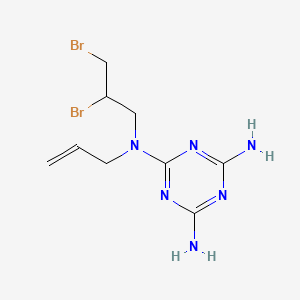

N-Allyl-N-(2,3-dibromopropyl)-1,3,5-triazine-2,4,6-triamine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-Allyl-N-(2,3-dibromopropyl)-1,3,5-triazine-2,4,6-triamine is a synthetic organic compound that belongs to the class of triazine derivatives. This compound is characterized by the presence of an allyl group and a dibromopropyl group attached to a triazine ring. Triazine derivatives are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-Allyl-N-(2,3-dibromopropyl)-1,3,5-triazine-2,4,6-triamine typically involves the reaction of allylamine with 2,3-dibromopropylamine in the presence of a triazine precursor. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common solvents used in this synthesis include dimethylformamide (DMF) and dimethyl sulfoxide (DMSO). The reaction is often catalyzed by bases such as potassium carbonate (K2CO3) or sodium hydride (NaH) to facilitate the cyclization process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of phase-transfer catalysis (PTC) can enhance the efficiency of the reaction by increasing the solubility of the reactants in the reaction medium. The final product is typically purified through recrystallization or chromatography techniques to achieve the desired purity .

Analyse Chemischer Reaktionen

Types of Reactions

N-Allyl-N-(2,3-dibromopropyl)-1,3,5-triazine-2,4,6-triamine undergoes various chemical reactions, including:

Substitution Reactions: The dibromopropyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Cyclization Reactions: The compound can undergo intramolecular cyclization to form bicyclic structures.

Oxidation and Reduction Reactions: The allyl group can be oxidized or reduced under appropriate conditions.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) can be used for substitution reactions.

Cyclization: Catalysts like palladium chloride (PdCl2) or copper chloride (CuCl2) are commonly used for cyclization reactions.

Major Products Formed

The major products formed from these reactions include various substituted triazine derivatives, bicyclic compounds, and oxidized or reduced forms of the original compound .

Wissenschaftliche Forschungsanwendungen

N-Allyl-N-(2,3-dibromopropyl)-1,3,5-triazine-2,4,6-triamine has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate for various therapeutic applications.

Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Wirkmechanismus

The mechanism of action of N-Allyl-N-(2,3-dibromopropyl)-1,3,5-triazine-2,4,6-triamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the modulation of biochemical pathways. The presence of the dibromopropyl group enhances its reactivity, allowing it to form covalent bonds with target molecules. This interaction can result in the inhibition or activation of specific biological processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- N-Allyl-N-(2-bromopropyl)-1,3,5-triazine-2,4,6-triamine

- N-Allyl-N-(3-bromopropyl)-1,3,5-triazine-2,4,6-triamine

- N-Allyl-N-(2,3-dichloropropyl)-1,3,5-triazine-2,4,6-triamine

Uniqueness

N-Allyl-N-(2,3-dibromopropyl)-1,3,5-triazine-2,4,6-triamine is unique due to the presence of both an allyl group and a dibromopropyl group, which confer distinct chemical reactivity and biological activity. The dibromopropyl group, in particular, enhances its potential for covalent bonding with target molecules, making it a valuable compound for various applications .

Biologische Aktivität

N-Allyl-N-(2,3-dibromopropyl)-1,3,5-triazine-2,4,6-triamine (CAS 84852-55-1) is a synthetic organic compound belonging to the triazine family. It exhibits a complex structure characterized by an allyl group and dibromopropyl substituents, which contribute to its biological activity. This article explores the biological properties of this compound, focusing on its antimicrobial activity, potential therapeutic applications, and mechanisms of action.

- Molecular Formula : C9H14Br2N6

- Molecular Weight : 366.06 g/mol

- Structure : The compound contains a triazine ring with three amino groups and two brominated alkyl chains.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of triazine derivatives, including this compound. These compounds are being investigated as potential agents against multidrug-resistant bacteria.

Case Studies

-

Antimicrobial Efficacy Against Gram-negative Bacteria :

- A study reported that triazine-based compounds demonstrated significant antimicrobial activity against Escherichia coli and Pseudomonas aeruginosa, two common Gram-negative pathogens. The mechanisms involved include disruption of bacterial cell membranes and inhibition of efflux pumps that confer resistance .

-

Inhibition of Biofilm Formation :

- Another research indicated that triazine derivatives could inhibit biofilm formation in pathogenic bacteria. This is crucial as biofilms are associated with chronic infections and increased resistance to antibiotics .

The biological activity of this compound can be attributed to several mechanisms:

- Membrane Disruption : The hydrophobic nature of the dibromopropyl groups facilitates interaction with bacterial membranes, leading to increased permeability and cell lysis.

- Enzyme Inhibition : Some studies suggest that triazines can inhibit key enzymes involved in bacterial metabolism and replication .

- Efflux Pump Inhibition : By blocking efflux pumps in bacteria, these compounds enhance the efficacy of co-administered antibiotics .

Comparative Biological Activity Table

| Compound | Antimicrobial Spectrum | Mechanism of Action |

|---|---|---|

| This compound | E. coli, P. aeruginosa | Membrane disruption; efflux pump inhibition |

| 2,4-Diamino-6-bromo-1,3,5-triazine | Broad-spectrum | Enzyme inhibition; membrane disruption |

| 2-Amino-4-bromo-1,3,5-triazine | Limited to Gram-positive bacteria | Cell wall synthesis inhibition |

Future Directions

The exploration of this compound's biological activity is promising for the development of new antimicrobial agents. Future research should focus on:

- In Vivo Studies : To evaluate the efficacy and safety profiles in animal models.

- Mechanistic Studies : To better understand how structural modifications influence biological activity.

- Formulation Development : Investigating potential formulations for enhanced delivery and stability.

Eigenschaften

CAS-Nummer |

84852-55-1 |

|---|---|

Molekularformel |

C9H14Br2N6 |

Molekulargewicht |

366.06 g/mol |

IUPAC-Name |

2-N-(2,3-dibromopropyl)-2-N-prop-2-enyl-1,3,5-triazine-2,4,6-triamine |

InChI |

InChI=1S/C9H14Br2N6/c1-2-3-17(5-6(11)4-10)9-15-7(12)14-8(13)16-9/h2,6H,1,3-5H2,(H4,12,13,14,15,16) |

InChI-Schlüssel |

ONVVCKJTEPAXOV-UHFFFAOYSA-N |

Kanonische SMILES |

C=CCN(CC(CBr)Br)C1=NC(=NC(=N1)N)N |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.